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2-(2-Fluorophenyl)nicotinonitrile

Cat. No.: B1501308
M. Wt: 198.2 g/mol
InChI Key: VQJYVAGOMUAHTR-UHFFFAOYSA-N
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Description

Retrosynthetic Analysis of 2-(2-Fluorophenyl)nicotinonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. youtube.comyoutube.comyoutube.comyoutube.com For this compound, the primary disconnections involve the bond between the pyridine (B92270) ring and the fluorophenyl group, and the bonds forming the pyridine ring itself.

A key disconnection is the C-C bond between the pyridine C2 position and the 2-fluorophenyl ring. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 2-halopyridine derivative (e.g., 2-chloronicotinonitrile) and 2-fluorophenylboronic acid as a logical final step in the synthesis. nih.gov

Another retrosynthetic approach involves breaking down the nicotinonitrile ring. This could involve disconnections that lead to acyclic precursors, which can then be cyclized to form the pyridine ring. For instance, this might involve a multi-component reaction where the pyridine ring is assembled from smaller, simpler molecules. baranlab.orgmdpi.com

Diverse Synthetic Routes to this compound and Related Fluorophenyl Nicotinonitriles

A variety of synthetic methods have been developed for the preparation of this compound and its analogs, which can be broadly categorized by the strategy used to construct the core structure. acs.orgekb.egresearchgate.netorgsyn.orgwikipedia.orgacs.orgmdpi.comnih.gov

The construction of the pyridine ring is a fundamental aspect of the synthesis of nicotinonitriles. ekb.egacs.orgorganic-chemistry.org

Multi-Component Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.govsemanticscholar.orgcibtech.org For the synthesis of nicotinonitrile derivatives, MCRs can offer a convergent and atom-economical approach. mdpi.comresearchgate.netmdpi.com For example, a one-pot reaction involving an aldehyde, a β-keto ester, and an ammonia (B1221849) source can lead to the formation of a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. mdpi.com The Hantzsch dihydropyridine synthesis is a classic example of such a transformation. mdpi.com

Cyclization Reactions: The formation of the pyridine ring can also be achieved through the cyclization of acyclic precursors. baranlab.orgmdpi.comnumberanalytics.com

Condensation Reactions: The Chichibabin synthesis involves the condensation of aldehydes and ammonia to form pyridines, though it can sometimes suffer from low yields. wikipedia.org

Cycloaddition Reactions: Diels-Alder reactions using 1-azadienes and alkynes can be employed, although inverse-demand Diels-Alder reactions are often more favorable for pyridine synthesis. baranlab.org

Bönnemann Cyclization: This method involves the trimerization of a nitrile and two molecules of an alkyne, often catalyzed by cobalt complexes, to form a pyridine ring. wikipedia.org

A notable method for synthesizing 2-aryl-substituted pyridines involves the iodine and triethylamine-triggered reaction of oximes, offering good chemoselectivity. organic-chemistry.org Another approach utilizes the reaction of N-vinyl or N-aryl amides with an activating agent followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. acs.orgorganic-chemistry.org

A common and effective strategy for introducing the 2-fluorophenyl group is through transition metal-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, it typically involves the reaction of a 2-halonicotinonitrile (e.g., 2-chloro- or 2-bromonicotinonitrile) with 2-fluorophenylboronic acid or its esters in the presence of a palladium catalyst and a base. nih.gov A reported method details the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with aryl boronic acids, catalyzed by Pd(dppf)Cl2, to produce 2-arylpyridines. nih.gov

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. researchgate.netorgsyn.orgwikipedia.org

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative). wikipedia.org It can also be reduced to an aminomethyl group.

Ring Functionalization: The pyridine ring itself can undergo further functionalization. For instance, electrophilic substitution reactions can introduce substituents onto the ring, although the electron-withdrawing nature of the nitrile and the fluorine on the phenyl ring can influence the regioselectivity of these reactions. wikipedia.org

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can then be used to introduce substituents at the 2-position of the pyridine ring. wikipedia.orgwikipedia.org

The synthesis of 2-oxonicotinonitriles and their subsequent coupling with various organohalides has been explored to create nucleoside analogues. nih.gov Additionally, the nicotinonitrile scaffold has been incorporated into various hybrid molecules to explore their biological activities. ekb.egresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. organic-chemistry.orgresearchgate.netnih.gov Both homogeneous and heterogeneous catalysts are employed in various steps of the synthesis.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in cross-coupling reactions. nih.govrsc.org Palladium complexes, such as Pd(PPh3)4 and Pd(dppf)Cl2, are common homogeneous catalysts for Suzuki-Miyaura couplings. nih.gov These catalysts offer high activity and selectivity but can be challenging to separate from the reaction mixture. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer the advantage of easy separation and recyclability. researchgate.netmdpi.com Solid acid catalysts, such as K-10 montmorillonite (B579905), have been used in the synthesis of pyridines. organic-chemistry.orgnih.gov For instance, a bifunctional Pd/C/K-10 montmorillonite catalyst has been used for a domino cyclization-oxidative aromatization process to synthesize substituted pyridines under microwave irradiation. organic-chemistry.org Nanoparticle catalysts, such as those based on chromium(III) oxide or layered double hydroxides, have also been employed for the synthesis of related heterocyclic compounds. nih.gov In some cases, magnetic nanoparticles are used as catalyst supports, allowing for easy recovery using an external magnet. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7FN2 B1501308 2-(2-Fluorophenyl)nicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.2 g/mol

IUPAC Name

2-(2-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H7FN2/c13-11-6-2-1-5-10(11)12-9(8-14)4-3-7-15-12/h1-7H

InChI Key

VQJYVAGOMUAHTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)C#N)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Catalytic Approaches in 2-(2-Fluorophenyl)nicotinonitrile Synthesis

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green approach for the synthesis of nicotinonitrile derivatives involves multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. For instance, a one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles can be achieved through the reaction of a chalcone (B49325) with malononitrile (B47326) and ammonium (B1175870) acetate. This method is advantageous as it often proceeds in a single step, reducing the need for intermediate purification and minimizing solvent usage.

Recent advancements have focused on the use of greener catalysts and reaction media. For example, the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts has been reported for the synthesis of nicotinonitrile derivatives. These catalysts offer high efficiency and can be easily recovered and reused, a key principle of green chemistry. Furthermore, conducting these reactions under solvent-free conditions or in greener solvents like ethanol (B145695) or water significantly reduces the environmental impact.

The following table outlines the application of green chemistry principles to a hypothetical synthesis of this compound:

Green Chemistry PrincipleApplication in the Synthesis of this compound
Waste Prevention Utilizing one-pot multicomponent reactions to minimize intermediate waste.
Atom Economy Designing syntheses, such as MCRs, that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents and solvents with safer alternatives. For example, using solid-state grinding methods instead of volatile organic solvents.
Designing Safer Chemicals The target molecule itself may be designed to have reduced toxicity while maintaining its desired function.
Safer Solvents and Auxiliaries Employing benign solvents like ethanol or water, or performing reactions under solvent-free conditions.
Design for Energy Efficiency Utilizing reactions that proceed at ambient temperature and pressure, or employing microwave irradiation to reduce reaction times and energy consumption.
Use of Renewable Feedstocks While not always feasible for complex aromatics, exploring bio-based starting materials where possible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps through strategic synthetic design.
Catalysis Employing recyclable catalysts like nanomagnetic MOFs to improve efficiency and reduce waste.
Design for Degradation Designing the final product to break down into innocuous substances after its use.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Stereoselectivity and Regioselectivity in Synthesis

The synthesis of substituted pyridines like this compound requires precise control over the placement of substituents on the pyridine (B92270) ring (regioselectivity) and, in cases where chiral centers are present or induced, their spatial orientation (stereoselectivity).

Regioselectivity is a primary concern in the synthesis of 2-substituted nicotinonitriles. One of the most powerful methods for introducing the 2-fluorophenyl group is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This typically involves the reaction of a dihalopyridine with an appropriate organoboron reagent. The regioselectivity of such reactions is influenced by both electronic and steric factors. For instance, in the Suzuki coupling of 2,4-dibromopyridine, the reaction can be directed to selectively occur at the 2-position. The presence of electron-withdrawing groups on the pyridine ring can also direct the regioselectivity of C-H arylation reactions.

Another approach to control regioselectivity is through the functionalization of pyridine N-oxides. The N-oxide group activates the pyridine ring for nucleophilic attack, often directing substitution to the 2- and 4-positions. Subsequent removal of the N-oxide group yields the desired substituted pyridine.

Stereoselectivity becomes relevant if the synthetic route involves the creation of chiral centers. While this compound itself is achiral, stereoselective methods are paramount in the synthesis of more complex pyridine-containing molecules. For example, the dearomatization of pyridines can lead to chiral dihydropyridines, and the stereoselectivity of such reactions can be controlled using chiral catalysts or auxiliaries. Although not directly applicable to the final aromatic product, understanding the principles of stereoselective synthesis is crucial when designing routes to related, non-aromatic analogs or when using chiral intermediates.

The following table summarizes the key selectivity considerations in the synthesis of this compound:

Selectivity TypeSynthetic ChallengeMethodologies for Control
Regioselectivity Introduction of the 2-fluorophenyl group specifically at the 2-position of the nicotinonitrile core.- Suzuki-Miyaura cross-coupling of a 2-halonicotinonitrile with (2-fluorophenyl)boronic acid.- C-H functionalization of the pyridine ring directed by substituents or catalysts.- Functionalization of pyridine N-oxides followed by deoxygenation.
Stereoselectivity Not directly applicable to

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the Nicotinonitrile Ring

The pyridine (B92270) ring in 2-(2-Fluorophenyl)nicotinonitrile is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). uoanbar.edu.iqquora.com The presence of the electron-withdrawing nitrile group further enhances this effect. Conversely, electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. quora.com

Reactivity of the Nitrile Group (e.g., Hydrolysis, Addition Reactions)

The nitrile group (-C≡N) in this compound is a versatile functional group that undergoes a variety of reactions. The carbon atom of the nitrile group is electrophilic and thus susceptible to nucleophilic addition. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and subsequently a carboxylic acid. libretexts.orgchemistrysteps.com This two-step process involves the initial nucleophilic attack of water (in acid) or hydroxide (B78521) ions (in base) on the nitrile carbon. chemistrysteps.comlibretexts.org

Addition Reactions:

Grignard Reagents: Reaction with Grignard reagents (R-MgX) leads to the formation of ketones after hydrolysis of the intermediate imine anion. libretexts.orglibretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the nitrile group to form ketones upon workup. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of hydride ions. libretexts.org

The reactivity of the nitrile group is a cornerstone of its utility in organic synthesis, allowing for its conversion into various other functional groups. researchgate.net

Table 1: Common Reactions of the Nitrile Group

Reaction TypeReagent(s)Product(s)
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic acid
AdditionGrignard Reagent (RMgX), then H₂OKetone
AdditionOrganolithium (RLi), then H₂OKetone
ReductionLiAlH₄, then H₂OPrimary amine

Nucleophilic Substitution at the Pyridine Ring (e.g., Halogen Displacement)

The pyridine ring, particularly with electron-withdrawing substituents, is activated towards nucleophilic aromatic substitution (SNA_r). In compounds like 2-halopyridines, the halogen atom can be displaced by a variety of nucleophiles. quimicaorganica.orgnih.gov This reactivity is enhanced at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iqquora.com

While this compound does not have a halogen on the pyridine ring, related studies on other nicotinonitrile derivatives demonstrate the potential for such reactions. For instance, chloro derivatives of nicotinonitriles have been synthesized and subsequently used in substitution reactions. chem-soc.si The rate of these substitution reactions is influenced by the nature of the halogen, with fluoropyridines generally reacting faster than chloropyridines. nih.gov

Displacement reactions involving halogens are fundamentally redox processes. youtube.com A more reactive halogen can displace a less reactive one from a salt. youtube.comyoutube.comrsc.org The reactivity of halogens decreases down the group, meaning fluorine is the most reactive. youtube.com

Table 2: Reactivity of Halogens in Displacement Reactions

HalogenReactivity
Fluorine (F₂)Highest
Chlorine (Cl₂)High
Bromine (Br₂)Medium
Iodine (I₂)Lowest

Transformations of the 2-Fluorophenyl Moiety

The 2-fluorophenyl group can undergo transformations, although it is generally less reactive than the nicotinonitrile core. Nucleophilic aromatic substitution of the fluorine atom is possible but typically requires harsh conditions or activation by strongly electron-withdrawing groups on the phenyl ring.

Research on related fluorinated pyridines has shown that under photochemical conditions, reactions involving the fluorinated ring can occur. For example, irradiation of rhodium complexes in the presence of fluorinated pyridines can lead to C-F bond activation or other complex transformations. nih.gov

Photochemical Reactions and Photophysics

The photochemistry and photophysics of this compound and related compounds are areas of active research, driven by their potential applications in materials science and as fluorescent probes. mdpi.com

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a key process in the photochemistry of many aromatic and heteroaromatic molecules. nih.gov In this process, absorption of light excites the molecule to a higher electronic state, from which it can donate or accept an electron. nih.gov For molecules like this compound, the presence of both electron-donating (the phenyl ring, potentially) and electron-accepting (the nicotinonitrile moiety) components makes PET a plausible de-excitation pathway.

Studies on related systems, such as conjugated polymers with TiO₂, have demonstrated efficient photoinduced electron transfer, leading to the formation of cation radicals on the polymer chain. tue.nl Similarly, investigations into porphyrin-amino acid conjugates have revealed that photoexcitation can lead to electron transfer processes. nih.gov The specific mechanism, whether a simple electron transfer or a concerted proton-electron transfer, can depend on the nature of the chromophore and the surrounding environment. nih.gov

Fluorescence Properties and Electronic Transitions

This compound and its derivatives often exhibit interesting fluorescence properties. The absorption of UV-visible light promotes electrons from a lower energy molecular orbital to a higher one. wikipedia.orglibretexts.org The subsequent relaxation of the electron back to the ground state can occur via the emission of light, a process known as fluorescence.

The electronic transitions responsible for the absorption and emission of light are typically π → π* and n → π* transitions. libretexts.org

π → π transitions* involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally strong. libretexts.org

n → π transitions* involve the promotion of a non-bonding electron (from the nitrogen atom, for example) to an antibonding π* orbital. These transitions are typically weaker than π → π* transitions. libretexts.org

Studies on 2-amino-4,6-diphenylnicotinonitriles have shown that these compounds exhibit fluorescence, with the emission maxima being solvent-dependent. mdpi.com Theoretical calculations have assigned the observed fluorescence bands to n–π* and π−π* electronic transitions. mdpi.com The fluorescence properties of similar heterocyclic systems, such as 2-N-anilinopyridine, have also been investigated and show solvent-dependent behavior. tsijournals.com

The introduction of fluorine atoms can influence the photophysical properties. For example, studies on fluorinated metalloporphyrins have shown that the number and position of fluorine substituents affect the quantum yield of fluorescence. nih.gov

Table 3: Types of Electronic Transitions

TransitionDescriptionTypical Molar Absorptivity
σ → σElectron moves from a sigma bonding orbital to a sigma antibonding orbital.High
n → σElectron moves from a non-bonding orbital to a sigma antibonding orbital.Low to Medium
π → πElectron moves from a pi bonding orbital to a pi antibonding orbital.High
n → πElectron moves from a non-bonding orbital to a pi antibonding orbital.Low

Electrochemical Behavior and Redox Mechanisms

The electrochemical characteristics of this compound, while not extensively detailed in publicly available literature, can be inferred from studies on related substituted nicotinonitrile and pyrrole (B145914) compounds. Research into the electrochemical properties of various substituted heterocyclic compounds provides a framework for understanding the potential redox behavior of this specific molecule.

Electrochemical studies, such as cyclic voltammetry (CV), are crucial in determining the oxidation and reduction potentials of a compound. These studies reveal how the molecule behaves when subjected to varying electrical potentials. For instance, investigations into N-substituted pyrrole/pyrrole copolymers have demonstrated that the introduction of different substituent groups to a heterocyclic ring can significantly alter the electrochemical properties of the resulting polymer. researchgate.net This is due to the combined effects of steric hindrance, electronic induction, and potential intramolecular interactions like hydrogen bonding. researchgate.net

In the context of this compound, the fluorine atom on the phenyl group and the nitrile group on the pyridine ring are expected to be the primary determinants of its electrochemical behavior. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the electron density of the entire molecule. The nitrile group is also strongly electron-withdrawing.

Further research employing techniques like cyclic voltammetry would be necessary to fully elucidate the specific redox mechanisms and potentials for this compound. Such studies would provide valuable insights into its electron transfer kinetics and the stability of its oxidized and reduced forms.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic and molecular characteristics of organic compounds. For derivatives of nicotinonitrile, DFT calculations, often using the B3LYP functional with various basis sets, provide a foundational understanding of their behavior at the molecular level. These calculations are instrumental in predicting a range of properties, from orbital energies to spectroscopic signatures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comnih.gov

For related nicotinonitrile structures, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient regions. semanticscholar.org This distribution dictates the molecule's behavior in chemical reactions, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. biorxiv.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's chemical potential, hardness, and electrophilicity. nih.gov

Table 1: Global Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) ω = μ2 / (2η) A measure of the energy lowering of a system when it accepts electrons.

This table provides the definitions of commonly calculated global reactivity descriptors derived from HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential onto the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green areas represent regions of neutral potential.

In analogous nicotinonitrile compounds, the electronegative nitrogen atom of the nitrile group and the pyridine (B92270) ring often exhibit a negative electrostatic potential, making them likely sites for electrophilic interaction. nih.gov The hydrogen atoms of the phenyl ring, in contrast, typically show a positive potential. nih.gov This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can aid in the structural elucidation of newly synthesized compounds. nih.govelsevierpure.com

For instance, in studies of similar heterocyclic compounds, the calculated vibrational frequencies, after appropriate scaling, have shown excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is often employed to predict NMR chemical shifts, providing further confirmation of the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. mdpi.com MD simulations model the movement of atoms and molecules over time, offering a detailed view of conformational changes and intermolecular interactions in different environments. nsf.govnih.gov

For complex molecules like 2-(2-fluorophenyl)nicotinonitrile, MD simulations can reveal how the molecule behaves in solution or in a biological system. fraserlab.comnih.gov These simulations can elucidate the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with surrounding solvent molecules or a protein's active site. nih.gov For example, in a study of a related nicotinonitrile derivative, MD simulations were used to assess the stability of the compound within a protein's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov QSAR models are valuable tools in drug discovery and toxicology for predicting the activity of new compounds and for gaining insights into the mechanisms of action. biorxiv.org

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, bonds), topological indices, and counts of functional groups.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and electronic properties.

Once a set of descriptors is calculated for a series of compounds with known activities, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSAR model. mdpi.com These models can then be used to predict the activity of new, untested compounds. For various heterocyclic compounds, QSAR models have successfully correlated molecular descriptors with activities such as anticancer and antimicrobial effects. mdpi.com

Predictive Models for Specific Mechanistic Biological Interactions (e.g., Enzyme Binding Affinity)

Predictive computational models are essential in modern drug discovery for estimating the biological activity of a chemical compound before it is synthesized and tested in a laboratory. researchgate.net These models are particularly valuable for predicting specific mechanistic interactions, such as the binding affinity of a molecule to a particular enzyme or receptor. researchgate.net The process involves a combination of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to build a comprehensive picture of the molecule's potential biological function.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For a compound like this compound, docking studies would be performed against the three-dimensional structure of a relevant biological target, such as an enzyme implicated in a disease pathway. The software calculates a "docking score," which estimates the binding free energy, and identifies key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov While specific docking studies for this compound are not extensively detailed in the available literature, the methodology can be illustrated by studies on structurally related nicotinonitrile derivatives. For instance, a computational analysis of 2-methoxy-4,6-diphenylnicotinonitrile involved docking it against lipoprotein-associated phospholipase A2 (Lp-PLA2) to investigate its inhibitory potential. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic model by treating the atoms as moving particles and simulating their motions, offering insights into the stability of the binding pose, the flexibility of the protein's active site, and the role of water molecules in the interaction. researchgate.netfrontiersin.org These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are crucial for a precise understanding of the interaction mechanism. nih.gov

The data generated from these computational methods can be used to develop predictive models. By analyzing a series of related compounds and their experimentally determined biological activities (e.g., IC₅₀ values), a QSAR model can be constructed. This statistical model creates a mathematical relationship between the chemical structures of the compounds and their biological activity, allowing for the prediction of a new molecule's potency.

Table 1: Hypothetical Docking and Interaction Analysis for this compound with a Target Enzyme
ParameterDescriptionPredicted Value/Observation
Binding Affinity (Docking Score)An estimation of the free energy of binding. More negative values typically indicate stronger binding.-8.5 kcal/mol
Hydrogen BondsKey stabilizing interactions between the ligand and protein.Nitrile nitrogen (C≡N) with active site residue SER-144.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and protein.Fluorophenyl ring with residues LEU-98, VAL-121.
π-π StackingNon-covalent interaction between aromatic rings.Pyridine ring with active site residue PHE-256.
RMSD (MD Simulation)Root Mean Square Deviation of ligand position during simulation, indicating stability.1.2 Å (over 100 ns)

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly methods based on quantum mechanics (QM), is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net Techniques like Density Functional Theory (DFT) allow researchers to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. mdpi.com This provides a step-by-step understanding of how a chemical transformation occurs, including the energy barriers that must be overcome.

For a molecule like this compound, computational pathway elucidation could be applied to understand its synthesis, metabolic degradation, or its mechanism of action if it acts as a covalent inhibitor. For example, in a synthetic reaction, DFT calculations can compare different possible pathways to determine the most energetically favorable route, thus helping to optimize reaction conditions. nih.gov The calculations can identify the transition state—the highest energy point along the reaction coordinate—and the activation energy, which is directly related to the reaction rate. nih.gov

Furthermore, computational analysis can shed light on the electronic properties that govern reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the nucleophilic and electrophilic sites of the molecule, respectively. mdpi.com A molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.netmdpi.com

While specific computational studies on the reaction mechanisms of this compound are not prominently featured in the reviewed literature, the principles can be illustrated with related molecules. For instance, computational studies on other nitrile-containing compounds have been used to understand their role in enzymatic reactions, such as the catalytic cycle of haloalkane dehalogenases, where product release can be the rate-limiting step. frontiersin.org In such cases, computational methods like metadynamics can simulate the process of a product molecule unbinding from an enzyme's active site, identifying the energetic bottlenecks and key amino acid residues involved. frontiersin.org

Biological Activity: Mechanistic and Molecular Level Investigations

Molecular Target Identification and Characterization

Investigations into the molecular mechanisms of nicotinonitrile derivatives have revealed their ability to interact with key proteins involved in cancer progression. These studies are crucial for understanding their therapeutic potential and for the rational design of more potent and selective agents.

Nicotinonitrile derivatives have been identified as potent inhibitors of various enzymes, particularly tyrosine kinases, which are critical regulators of cellular signaling pathways.

Tyrosine Kinase Inhibition: Several studies have demonstrated the inhibitory activity of nicotinonitrile analogues against tyrosine kinases (TKs). For instance, certain novel nicotinonitrile derivatives have shown strong antiproliferative activity by inhibiting TK, with IC50 values in the nanomolar range. nih.gov Specifically, compounds bearing imino moieties were identified as potent TK inhibitors, with inhibition percentages reaching up to 89% and IC50 values as low as 311 nM. nih.gov The mechanism often involves binding to the ATP binding pocket of the kinase, as suggested by docking experiments. nih.gov Another study on 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile analogues identified a submicromolar inhibitor of the RET tyrosine kinase, showcasing the potential of this chemical scaffold in targeting cancer-related kinases. nih.gov While specific kinetic studies on 2-(2-Fluorophenyl)nicotinonitrile are not detailed, the broader class of nicotinonitrile-based compounds, particularly those with thienyl substitutions, have been characterized as multi-kinase inhibitors with a preference for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

Caspase Modulation: The role of nicotinonitrile derivatives in modulating caspases, a family of proteases central to apoptosis, has also been investigated. The induction of apoptosis by these compounds is often linked to the activation of intrinsic apoptotic pathways, indicated by a significant increase in the activity of caspases 9 and 3. nih.gov Some nicotinonitrile-derived compounds have been shown to upregulate caspase-3, confirming their pro-apoptotic potential. carta-evidence.org While direct kinetic studies of this compound on caspases are limited, the functional outcome of caspase activation is a key aspect of its biological activity.

Table 1: Tyrosine Kinase Inhibition by Nicotinonitrile Analogues This table is interactive. You can sort and filter the data.

Compound Class Target Kinase IC50 (nM) % Inhibition Reference
Nicotinonitrile with Imino Moiety (Cmpd 5g) Tyrosine Kinase 352 89% nih.gov
Nicotinonitrile with Imino Moiety (Cmpd 8) Tyrosine Kinase 311 86% nih.gov
2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile RET Tyrosine Kinase <1000 - nih.gov
Thienyl-acrylonitrile Derivatives VEGFR-2 - Preferential mdpi.com

Molecular docking and receptor binding studies have provided significant insights into how nicotinonitrile derivatives interact with their biological targets at a molecular level.

Molecular Docking Simulations: Computational docking studies have been widely used to predict the binding modes and affinities of nicotinonitrile compounds with various protein targets. These studies suggest that nicotinonitrile derivatives can form stable complexes with key enzymes and receptors involved in cancer. For example, docking studies on certain furo[2,3-b]pyridine derivatives, which share the nicotinonitrile core, revealed strong binding affinities for the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cnresearchgate.net Similarly, docking experiments for a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold against the RET tyrosine kinase helped to explain the observed structure-activity relationships by predicting a binding mode within the ATP binding pocket. nih.gov For other cyanopyridone derivatives, docking simulations were performed against VEGFR-2 and HER-2 to understand their potent antitumor activity. mdpi.com These computational models are essential for visualizing ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for binding affinity. acs.org

Ligand-Protein Interactions: The interactions between nicotinonitrile ligands and their protein targets are multifaceted. The nitrile group itself can play a versatile role in improving binding affinity by participating in hydrogen bonding or by displacing and mimicking binding-site water molecules. nih.gov Docking studies of various pyridine (B92270) derivatives have shown interactions like π–H interactions with tyrosine and proline residues and hydrogen-acceptor interactions with valine, lysine, and histidine residues, depending on the specific substitutions on the core structure. acs.org These specific interactions underscore the importance of the chemical functionalities of the entire molecule in achieving potent biological activity.

Table 2: Predicted Binding Affinities of Nicotinonitrile Analogues from Docking Studies This table is interactive. You can sort and filter the data.

Compound Class Protein Target Predicted Binding Affinity (kcal/mol) Reference
Furo[2,3-b]pyridine Derivatives AKT1 Strong cncb.ac.cnresearchgate.net
Furo[2,3-b]pyridine Derivatives ERα Strong cncb.ac.cnresearchgate.net
Furo[2,3-b]pyridine Derivatives HER2 Strong cncb.ac.cnresearchgate.net
Pyridine Derivative 4d Colon Cancer Protein (4k9g) -9.4430 acs.org
Pyridine Derivative 7b Colon Cancer Protein (4k9g) -8.0733 acs.org

A primary mechanism through which nicotinonitrile derivatives exert their anticancer effects is by modulating cellular pathways that lead to programmed cell death, or apoptosis.

In Vitro Apoptosis Induction: Numerous in vitro studies have confirmed the ability of nicotinonitrile compounds to induce apoptosis in various cancer cell lines. Treatment of breast (MCF-7) and colon (HCT-116) cancer cells with novel nicotinonitrile derivatives led to strong antiproliferative activity by inducing the intrinsic apoptosis pathway. nih.gov This was evidenced by the significant, 3- to 6-fold induction of caspases 9 and 3. nih.gov Other research on nicotinonitrile-derived apoptotic inducers demonstrated cell cycle arrest and a significant triggering of apoptotic pathways in HepG2 liver cancer cells. carta-evidence.org This was accompanied by the upregulation of key apoptotic proteins such as p53 and caspase-3, and an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio. carta-evidence.org The cytotoxic effects of newly synthesized nicotinonitriles containing pyrazole moieties have also been demonstrated against hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines. nih.gov

These findings collectively indicate that the modulation of apoptosis is a key cellular mechanism for the anticancer activity of the nicotinonitrile class of compounds.

Structure-Activity Relationship (SAR) Studies on Nicotinonitrile Analogues (Mechanistic Focus)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For nicotinonitrile analogues, these studies have focused on how different substituents and their positions on the core structure influence their mechanistic activity.

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other physicochemical properties. researchgate.netnih.gov

The position and pattern of fluorine substitution on the phenyl ring of phenyl-nicotinonitrile analogues can have a profound impact on their biological activity. While specific SAR studies directly comparing the 2-fluoro, 3-fluoro, and 4-fluoro isomers of 2-phenylnicotinonitrile are not extensively detailed in the provided context, the general principles of fluorine substitution are well-established. The electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, influencing how it interacts with its biological target. researchgate.net For example, in a series of nicotinamide derivatives, a compound containing a 4-fluorophenyl group showed notable antitumor activity. acs.org The context-dependent influence of fluorinated fragments is crucial, as the success of such a substitution greatly depends on the structure and environment of the biological target. nih.gov

The nicotinonitrile scaffold serves as a crucial core structure for molecular recognition and interaction with biological targets.

The pyridine ring and the nitrile group are key components that contribute to the binding of these molecules. The pyridine nucleus is a core constituent of many biologically active compounds and can participate in various non-covalent interactions. researchgate.netnih.gov The nitrile group is often considered a bioisostere of carbonyl or hydroxyl groups and can act as a hydrogen bond acceptor. nih.gov Its role is versatile, contributing to improved binding affinities through direct interactions or by mediating interactions with binding-site water molecules. nih.gov Docking studies have shown that the pyridine ring can engage in π-stacking or π-H interactions, while the cyano group can form hydrogen bonds, collectively anchoring the molecule in the active site of a target protein. acs.org The combination of the aromatic pyridine system and the polar nitrile group makes the nicotinonitrile core an effective pharmacophore for designing enzyme inhibitors and receptor ligands. nih.govcncb.ac.cn

Biophysical Characterization of Compound-Target Interactions (e.g., ITC, SPR for Binding Thermodynamics/Kinetics)

Information regarding the direct measurement of binding thermodynamics and kinetics for this compound through techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) is not available in the current body of scientific literature.

ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

SPR is another widely used label-free technique for studying biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target molecule. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a comprehensive kinetic profile of the interaction.

Without experimental data from these or similar techniques, a detailed analysis of the binding thermodynamics and kinetics of this compound with any specific biological target remains speculative. The scientific community awaits future studies that may shed light on these critical aspects of its mechanism of action.

Non Biological Applications and Material Science Perspectives

Applications in Organic Electronics and Optoelectronics

Organic electronics leverage carbon-based molecules for use in devices like LEDs, solar cells, and transistors. The performance of these devices is highly dependent on the photophysical and electronic properties of the organic materials used.

Photoluminescent Materials and Fluorescent Probes

Photoluminescent materials absorb light at one wavelength and emit it at a longer wavelength, a property crucial for displays and sensors. Fluorescent probes are specialized molecules designed to detect specific analytes, often by a change in their light emission. While nicotinonitrile derivatives are explored for these purposes, specific studies detailing the photoluminescent or fluorescent properties of 2-(2-Fluorophenyl)nicotinonitrile are not available in the current body of scientific literature. The potential for fluorescence exists due to its aromatic structure, but experimental data on its quantum yield, emission spectra, and viability as a fluorescent probe remains to be published.

Semiconductor Properties and Charge Transport Characteristics

The efficiency of organic electronic devices relies on the ability of the active material to transport charge (electrons or holes). Key parameters include charge carrier mobility and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Research into the specific semiconductor properties and charge transport characteristics of this compound has not yet been reported. Characterization of these properties is a necessary step to evaluate its potential as a semiconductor in organic field-effect transistors (OFETs) or photovoltaic devices.

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring and the nitrile group in this compound give it the potential to act as a ligand, binding to metal ions to form coordination complexes. These complexes can have important catalytic properties.

Coordination with Transition Metals

The formation of complexes between ligands and transition metals is a cornerstone of coordination chemistry, leading to new materials and catalysts. The nitrogen atoms in the pyridine and nitrile functionalities of this compound could chelate to metal centers. However, published studies demonstrating the synthesis and characterization of transition metal complexes specifically involving this compound as a ligand were not found. Research in this area would involve reacting the compound with various metal salts and analyzing the resulting structures and properties.

Application in Asymmetric Catalysis

Asymmetric catalysis uses chiral catalysts to produce a specific stereoisomer of a product, a critical process in the pharmaceutical industry. Chiral ligands are essential for creating these selective catalysts. For this compound to be used in this field, it would typically need to be modified to incorporate chiral centers, and then used to form a metal complex. Currently, there is no available research documenting the use of this compound or its derivatives as ligands in asymmetric catalysis.

Supramolecular Chemistry and Crystal Engineering

However, a crystallographic study providing the specific crystal structure of this compound has not been published. Such a study would be essential to understand its solid-state packing, identify its primary intermolecular interactions (such as C–H···F or C–H···N hydrogen bonds), and guide its application in the rational design of new crystalline materials. researchgate.net

Self-Assembly of Nicotinonitrile Derivatives

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of bottom-up nanotechnology and material design. Nicotinonitrile derivatives are excellent candidates for self-assembly due to the presence of multiple interaction sites that can direct their organization.

The nicotinonitrile unit itself is a versatile building block for creating multifunctional compounds. For instance, a novel nicotinonitrile derivative, CZN, was designed as a highly efficient blue fluorophor for organic light-emitting devices (OLEDs). researchgate.net This highlights the potential of the nicotinonitrile core in electro-optical materials. The self-assembly process in such compounds is driven by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

In the case of this compound, the fluorine substitution on the phenyl ring introduces an additional layer of control over the self-assembly process. The highly electronegative fluorine atom can participate in non-covalent interactions such as C-H···F hydrogen bonds and halogen bonding. These interactions, although individually weak, can collectively influence the packing of molecules in the solid state, leading to unique and predictable supramolecular architectures. The presence of a phenyl group can, however, decrease the number of hydrogen bonds and the size of supramolecular clusters compared to their aliphatic counterparts, leading to a more disordered organization in some cases. nih.gov

The self-assembly of N-substituted imines in aqueous media further demonstrates the versatility of dynamic covalent bonds in creating complex molecular architectures like macrocycles and cages. nih.gov While not directly a nicotinonitrile, this works shows the potential for creating complex, self-assembled systems from similar nitrogen-containing heterocyclic building blocks.

Design of Crystalline Frameworks for Specific Functions

Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. The ability to control the arrangement of molecules in a crystal is crucial for developing new materials with applications in areas such as catalysis, separation, and electronics.

The presence of a fluorinated phenyl group in this compound makes it a particularly interesting target for crystal engineering. Fluorine's unique properties, including its high electronegativity and the ability to form weak C-H···F interactions, can be exploited to guide the formation of specific crystal packing motifs. researchgate.netconsensus.app Studies on fluorinated pyridines have shown that the degree of fluorination can systematically alter the crystal packing from a herringbone to a parallel arrangement of molecules. acs.orgfigshare.com This fine-tuning of intermolecular interactions is key to designing crystalline frameworks with specific functions.

Co-crystallization is another powerful strategy in crystal engineering. By combining a target molecule with a suitable co-former, it is possible to create new crystalline materials with improved properties. For example, co-crystals of pyridine derivatives with dicarboxylic acids have been synthesized, where hydrogen bonding and other non-covalent interactions guide the assembly of the components into well-defined structures. mdpi.com The nitrile group in cyanopyridines can also participate in nitrile-nitrile interactions, further stabilizing the crystal lattice. mdpi.com Given these precedents, this compound could be co-crystallized with various molecules to create functional materials, such as pharmaceuticals with enhanced solubility or materials with tailored optical properties. The design of pyridine-containing organic crystals has been shown to be influenced by the substitution position on the pyridine ring, leading to significant changes in crystal structures and photophysical properties. rsc.org

Furthermore, the principles of crystal engineering have been applied to design functional materials from pyridine and carboxylic acid derivatives containing amide functional groups, leading to diverse supramolecular architectures. researchgate.net The understanding of intermolecular interactions in such systems is crucial for the rational design of new crystalline materials.

Sensing and Detection Technologies

The development of chemical sensors for the rapid and selective detection of analytes is of great importance in environmental monitoring, medical diagnostics, and industrial process control. The structural features of this compound suggest its potential use as a building block for chemical sensors.

The pyridine and nitrile groups can act as binding sites for metal ions or other guest molecules. Upon binding, a change in the electronic properties of the molecule could occur, leading to a detectable signal, such as a change in fluorescence or color. While direct studies on this compound as a sensor are not available, research on related compounds provides a strong basis for this potential application. For instance, nicotinonitrile derivatives have been investigated for their biological activities, which often rely on specific molecular recognition and binding events. nih.govnih.gov

The broader field of chemical sensors based on cyclodextrin (B1172386) derivatives showcases how host-guest chemistry can be utilized for detection. mdpi.com Chromophores appended to cyclodextrins exhibit changes in their optical properties upon inclusion of guest molecules. Similarly, the this compound moiety could be incorporated into larger supramolecular structures or polymers to create sensory materials. The fluorinated phenyl group could also play a role in selective recognition through specific interactions with analytes.

The synthesis of various nicotinonitrile derivatives is well-established, allowing for the systematic modification of the core structure to optimize its sensing properties for specific targets. researchgate.net This synthetic accessibility, combined with the inherent electronic and binding properties of the molecule, makes this compound a promising candidate for further exploration in the field of sensing and detection technologies.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Strategies

The development of new and efficient methods for synthesizing 2-(2-fluorophenyl)nicotinonitrile is a fundamental prerequisite for any further investigation. While general methods for the synthesis of nicotinonitriles are well-established, future research could focus on strategies that are specifically tailored to this compound, emphasizing cost-effectiveness, scalability, and sustainability.

One potential approach involves the exploration of one-pot, multi-component reactions. These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. For instance, a one-pot condensation reaction involving 2-fluorobenzaldehyde, a suitable active methylene (B1212753) nitrile (such as malononitrile), and an ammonia (B1221849) source could be investigated.

Furthermore, the application of modern catalytic systems could lead to more efficient syntheses. Research into transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could provide a versatile route to 2-aryl-nicotinonitriles, including the 2-(2-fluorophenyl) derivative. thieme-connect.com The development of novel catalyst systems, potentially utilizing earth-abundant metals, would be a significant advancement.

Another area of interest is the use of flow chemistry for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for automated, continuous production.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are powerful tools for predicting the properties and potential applications of chemical compounds. For this compound, these approaches can provide valuable insights and guide experimental work, thereby saving time and resources.

Future research should involve the use of Density Functional Theory (DFT) calculations to predict the geometric and electronic properties of the molecule. These calculations can provide information about the molecule's structure, stability, and reactivity. Additionally, computational methods can be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the compound.

In the context of drug discovery, molecular docking studies could be employed to predict the binding affinity of this compound to various biological targets. This can help to identify potential therapeutic applications for the compound. For instance, based on the known activities of other nicotinonitrile derivatives, targets such as kinases and other enzymes involved in cell signaling pathways could be explored. researchgate.net

Predictive modeling can also be applied to materials science. Computational simulations can be used to predict the solid-state properties of this compound, such as its crystal packing and electronic band structure, which could suggest potential applications in organic electronics.

Exploration of Mechanistic Biological Interactions on Underexplored Targets

The nicotinonitrile scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net However, the specific biological effects of this compound have not been reported.

Future research should therefore focus on a systematic evaluation of the biological activity of this compound. This would involve screening the compound against a diverse panel of biological targets, including those that are currently underexplored. High-throughput screening methods could be employed to rapidly assess the compound's activity against a large number of targets.

Once a promising biological activity is identified, further studies would be needed to elucidate the mechanism of action. This could involve a combination of experimental techniques, such as enzyme kinetics and cell-based assays, and computational methods, such as molecular dynamics simulations. Understanding the mechanistic basis of the compound's activity is crucial for its further development as a potential therapeutic agent.

Given the presence of the fluorophenyl group, particular attention should be paid to targets where fluorine substitution is known to enhance activity or improve pharmacokinetic properties. The bacteriostatic activity of some 2-phenylethanol (B73330) derivatives, for instance, has been linked to their interaction with bacterial cell membranes. nih.gov

Design and Synthesis of New Materials Utilizing the Nicotinonitrile Scaffold

The nicotinonitrile scaffold is not only relevant in medicinal chemistry but also holds promise for the development of new materials with interesting optical and electronic properties. The unique combination of a polar nitrile group and an aromatic pyridine (B92270) ring makes these compounds interesting building blocks for functional materials.

Future research could explore the potential of this compound as a component in organic light-emitting diodes (OLEDs). The introduction of a fluorophenyl group could influence the compound's photophysical properties, such as its fluorescence quantum yield and emission wavelength. A novel nicotinonitrile derivative has already shown promise as a multifunctional blue fluorophor for hybrid white organic light-emitting devices. researchgate.net

The ability of the nitrile group to coordinate with metal ions also suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing.

Furthermore, the nicotinonitrile scaffold can be incorporated into larger polymeric structures. nih.govnih.govyoutube.comyoutube.com The synthesis of polymers containing the this compound moiety could lead to materials with tailored properties, such as high thermal stability, specific optical properties, or interesting self-assembly behavior.

Q & A

What are the optimal synthetic routes for 2-(2-Fluorophenyl)nicotinonitrile, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A common approach starts with halogenated pyridine derivatives, where the fluorophenyl group is introduced via Suzuki-Miyaura coupling (e.g., using Pd catalysts) or direct substitution under basic conditions . Key parameters include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Temperature : Controlled heating (80–120°C) improves kinetics but may promote side reactions like decomposition.
  • Catalysts : Pd(PPh₃)₄ or Buchwald-Hartwig ligands optimize cross-coupling efficiency .
    Yields range from 60–85% depending on substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring can hinder nucleophilic attack, requiring harsher conditions .

How can researchers resolve contradictions in spectral data (NMR, HRMS) during structural confirmation?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or impurities. Methodological solutions include:

  • Variable-temperature NMR : Identifies conformational isomers by observing signal splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks in aromatic regions, critical for distinguishing fluorophenyl vs. chlorophenyl substituents .
  • High-resolution mass spectrometry (HRMS) : Differentiates isotopic patterns (e.g., Cl vs. F isotopes) to confirm molecular formula .
    For example, in related nicotinonitriles, ¹H NMR signals at δ 7.8–8.2 ppm correlate with pyridine protons, while fluorine-induced deshielding shifts adjacent protons downfield by ~0.3 ppm .

What strategies are effective in optimizing regioselectivity during functionalization of the nicotinonitrile core?

Advanced Research Question
Regioselectivity is governed by electronic and steric factors:

  • Electron-deficient positions : The nitrile group directs electrophilic substitution to the C4/C6 positions. Computational DFT studies (e.g., Fukui indices) predict reactive sites .
  • Protecting groups : Temporary protection of the nitrile (e.g., as a silyl ether) can redirect reactivity to less-activated positions .
    Case study: In 2-(4-chlorophenoxy) derivatives, steric hindrance from the ortho-fluorine atom suppresses substitution at C2, favoring C5 modification .

How does the ortho-fluorine substituent influence biological activity compared to meta/para analogs?

Basic Research Question
The ortho-fluorine group enhances metabolic stability and modulates target binding through:

  • Electrostatic effects : Fluorine’s electronegativity alters π-π stacking with aromatic residues in enzymes (e.g., kinases) .
  • Conformational restriction : Steric bulk near the pyridine ring enforces planar geometry, improving affinity for flat binding pockets .
    In vitro studies on similar compounds show ortho-fluoro derivatives exhibit 3–5× higher IC₅₀ values against tyrosine kinases than para-fluoro analogs .

What experimental designs are recommended to assess the compound’s potential in enzyme inhibition studies?

Advanced Research Question
A robust protocol includes:

Enzyme kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-nitrophenyl phosphate for phosphatases) .

Docking simulations : Use AutoDock Vina to predict binding poses, focusing on interactions with catalytic residues .

SAR analysis : Synthesize analogs with varying substituents (e.g., -Cl, -CF₃) to map pharmacophore requirements .
For example, 2-(2-fluorophenyl) derivatives showed >50% inhibition of CYP450 isoforms at 10 µM, suggesting a need for metabolic stability assays .

How can researchers address solubility challenges in biological assays?

Basic Research Question
Solubility is often poor in aqueous buffers (<1 µM). Effective strategies:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to maintain compound stability .
  • pH adjustment : Ionizable pyridine nitrogens (pKa ~3.5) allow salt formation in mildly acidic buffers .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Advanced Research Question
Single-crystal X-ray diffraction is optimal:

  • Crystal growth : Slow evaporation from MeOH/CHCl₃ (3:1) yields diffraction-quality crystals .
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
  • Analysis : Software like SHELXT solves structures with R-factors <5% for high precision .
    In related compounds, dihedral angles between the fluorophenyl and pyridine rings range from 55–75°, impacting packing density .

How do computational methods (e.g., DFT, MD) enhance understanding of reaction mechanisms?

Advanced Research Question
Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • Transition states : Activation energies for SNAr reactions correlate with fluorine’s +M effect .
  • Solvent effects : PCM models show DMSO stabilizes charged intermediates, lowering ΔG‡ by ~5 kcal/mol .
    Molecular dynamics (MD) simulations (NAMD, 50 ns) predict binding modes in enzyme pockets, guiding synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.